molecular formula C8H9ClN2O B118945 2-Chloro-4,6-dimethylnicotinamide CAS No. 140413-44-1

2-Chloro-4,6-dimethylnicotinamide

Cat. No. B118945
CAS RN: 140413-44-1
M. Wt: 184.62 g/mol
InChI Key: NNBAGQPBTCYTKF-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylnicotinamide is a chemical compound with the molecular formula C8H9ClN2O . It has a molecular weight of 184.62 g/mol . The IUPAC name for this compound is 2-chloro-4,6-dimethylpyridine-3-carboxamide .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4,6-dimethylnicotinamide consists of 12 heavy atoms . The InChI representation of the molecule is InChI=1S/C8H9ClN2O/c1-4-3-5 (2)11-7 (9)6 (4)8 (10)12/h3H,1-2H3, (H2,10,12) . The canonical SMILES representation is CC1=CC (=NC (=C1C (=O)N)Cl)C .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4,6-dimethylnicotinamide include a molecular weight of 184.62 g/mol , a computed XLogP3-AA value of 1.5 , a hydrogen bond donor count of 1 , and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 and a topological polar surface area of 56 Ų .

Scientific Research Applications

Antibacterial and Antibiofilm Properties

Nicotinamide derivatives, including 2-Chloro-4,6-dimethylnicotinamide, have been studied for their antibacterial and antibiofilm properties . These compounds have been synthesized and characterized using spectral techniques, and their antibacterial activity and antibiofilm properties have been investigated experimentally . One of the derivatives, ND4, was found to be a promising inhibitor candidate against Enterococcus faecalis .

Computational Analyses

These nicotinamide derivatives have also been investigated computationally . The electronic properties of these compounds have been examined using HOMO/LUMO contour plot and MEP maps . This computational analysis can provide valuable insights into the behavior and potential applications of these compounds.

Synthesis of 2-Anilinopyrimidines

2-Chloro-4,6-dimethylnicotinamide has been used in the synthesis of 2-anilinopyrimidines . This process involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .

Potential Bioactivity

The 2-anilinopyrimidines synthesized from 2-Chloro-4,6-dimethylnicotinamide are of potential bioactivity . They have been evaluated as kinase inhibitors having antiproliferative activity against cancer cell lines .

Microwave-assisted Synthesis

The use of microwave conditions in the synthesis of these compounds has demonstrated the efficacy of microwaves in reducing the reaction time from several hours to a few minutes or seconds . This method also results in fewer by-products .

Life Science Research Solutions

2-Chloro-4,6-dimethylnicotinamide is also used in life science research solutions . It can equip life sciences labs with the products, equipment, and supplies needed for work in cell biology, genomics, proteomics, or other fields .

Safety and Hazards

2-Chloro-4,6-dimethylnicotinamide is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure . It can cause skin irritation (Category 2) and serious eye irritation (Category 2) . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing in dust/fume/gas/mist/vapours/spray, and using personal protective equipment .

properties

IUPAC Name

2-chloro-4,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-4-3-5(2)11-7(9)6(4)8(10)12/h3H,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBAGQPBTCYTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344562
Record name 2-Chloro-4,6-dimethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-dimethylnicotinamide

CAS RN

140413-44-1
Record name 2-Chloro-4,6-dimethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,6-dimethylnicotinamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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